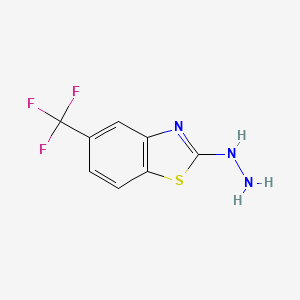

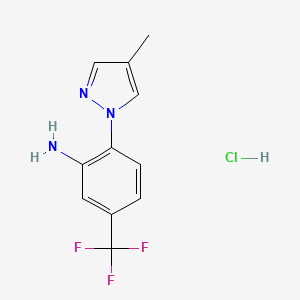

2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole” is a chemical compound with the CAS Number: 299440-05-4 . It has a molecular weight of 184.14 .

Molecular Structure Analysis

The InChI code for “2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole” is 1S/C3H3F3N4S/c4-3(5,6)1-9-10-2(8-7)11-1/h7H2,(H,8,10) .Physical And Chemical Properties Analysis

The storage temperature for “2-Hydrazino-5-(trifluoromethyl)-1,3,4-thiadiazole” is 2-8°C .Applications De Recherche Scientifique

Corrosion Inhibition

- Application : 2-hydrazino-6-methyl-benzothiazole (a related compound) has been shown to act as an effective inhibitor for the corrosion of mild steel in acidic solutions. It functions as a predominantly cathodic inhibitor in HCl and a mixed inhibitor in H2SO4, significantly decreasing hydrogen permeation current through mild steel surfaces (Ajmal, Mideen, & Quraishi, 1994).

Anticancer Research

- Application : A study focused on the design, synthesis, and analysis of Schiff bases tethering benzothiazole-1,2,3-triazole conjugates. These newly designed molecules demonstrated significant anticancer activities, with effective interactions with DNA, suggesting their potential as anticancer agents (Almehmadi et al., 2021).

Antibacterial and Antifungal Activities

- Application : N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole and hydrazine hydrate showed significant antibacterial activity against various microorganisms, such as Staphylococcus aureus and Escherichia coli. However, these compounds did not exhibit activity against tested fungal species (Chavan & Pai, 2007).

Fluorescent Probing

- Application : A study reported the synthesis of a pH fluorescent probe based on 2-benzothiazole, which is effective for monitoring extremely acidic and alkaline pH fluctuations. This probe demonstrated high selectivity, sensitivity, and stability, making it suitable for intracellular pH imaging (Chao et al., 2017).

Antimicrobial and Antiparasitic Agents

- Application : New benzothiazole derivatives were synthesized and demonstrated reasonable antinematodal or schistosomicidal activity, as well as antimicrobial properties against various microorganisms, indicating their potential as antimicrobial and antiparasitic agents (Mahran et al., 2003).

Diabetes Inhibitory Activity

- Application : Benzothiazolyl hydrazones were synthesized and tested for their hypoglycemic and antimicrobial activities, showing significant Type II diabetes inhibitory activity and antimicrobial properties (Mor et al., 2019).

Safety and Hazards

The compound has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fumes), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves, protective clothing, eye protection, and face protection) .

Propriétés

IUPAC Name |

[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3S/c9-8(10,11)4-1-2-6-5(3-4)13-7(14-12)15-6/h1-3H,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGILRGFFUZVAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2706555.png)

![1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide](/img/structure/B2706556.png)

![2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2706565.png)

![4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2706566.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2706569.png)

![6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2706571.png)

![4-Azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B2706574.png)